

# Theoretical and Computational Insights into 3-Methoxybenzaldehyde Hydrazone: A DFT Perspective

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Compound of Interest		
	3-Methoxybenzaldehyde 2-((3-	
Compound Name:	methoxyphenyl)methylene)hydraz	
	one	
Cat. No.:	B1663687	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Hydrazones, a versatile class of organic compounds characterized by the azomethine group (– RC=N–NH–), are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials. This whitepaper provides a comprehensive theoretical and computational examination of 3-Methoxybenzaldehyde hydrazone using Density Functional Theory (DFT). It serves as a technical guide for researchers, outlining the key structural, spectroscopic, and electronic properties of this molecule. The document details the computational methodologies, presents key quantitative data in a structured format, and visualizes the logical workflow and molecular properties, offering a foundational understanding for further research and development.

### Introduction

Hydrazone derivatives are recognized for a wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2] The presence of both donor and acceptor groups, along with the reactive C=N double bond, makes them valuable scaffolds in drug design and excellent ligands for metal complexation.[3][4] The



substituent on the aromatic ring, in this case, the 3-methoxy group, can significantly influence the molecule's electronic properties and, consequently, its reactivity and biological function.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the relationship between the molecular structure and the physicochemical properties of such compounds.[5][6] DFT calculations allow for the prediction of geometric parameters, vibrational frequencies, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential, providing insights that are highly complementary to experimental data.[7] This guide focuses on the theoretical investigation of 3-Methoxybenzaldehyde hydrazone, presenting a model for its computational analysis.

## **Computational and Experimental Protocols**

The following sections detail the standard methodologies employed in the theoretical and experimental study of hydrazone derivatives, based on established research practices.

## Synthesis of 3-Methoxybenzaldehyde Hydrazone

The synthesis of 3-Methoxybenzaldehyde hydrazone is typically achieved through a condensation reaction.

#### Protocol:

- Reactants: 3-Methoxybenzaldehyde and hydrazine hydrate are used as the primary reactants.
- Solvent: Ethanol is commonly used as the reaction solvent.
- Procedure: An equimolar mixture of 3-Methoxybenzaldehyde and hydrazine hydrate in ethanol is refluxed for several hours.[1] A few drops of a catalytic acid, such as sulfuric acid, may be added to facilitate the reaction.[4]
- Purification: Upon cooling, the resulting solid product is filtered, washed, and can be recrystallized from a suitable solvent like ethanol or acetone to obtain the pure hydrazone.[4]

## **Spectroscopic Characterization**

Experimental characterization is crucial for validating the synthesized structure.



- FT-IR Spectroscopy: Infrared spectroscopy is used to identify the characteristic functional groups. Key vibrational modes include N-H stretching, C=N stretching (azomethine), and aromatic C-H stretching.[1]
- NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure by showing chemical shifts for protons and carbons in different environments. Signals for the azomethine proton (CH=N) and the N-H proton are particularly diagnostic.[2][8]
- UV-Vis Spectroscopy: Electronic absorption spectra, recorded in a solvent like ethanol, reveal the electronic transitions within the molecule.[1]

## **Density Functional Theory (DFT) Calculations**

DFT calculations provide a theoretical framework for understanding the molecule's properties.

#### Protocol:

- Software: Calculations are typically performed using software packages like Gaussian.
- Method: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a widely used and reliable method for such organic molecules.[7][10]
- Basis Set: The 6-311++G(d,p) basis set is commonly employed to provide a good balance between accuracy and computational cost for geometry optimization and frequency calculations.[1][6]
- Calculations Performed:
  - Geometry Optimization: The molecular structure is optimized to find the minimum energy conformation.
  - Vibrational Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum. A scaling factor (e.g., 0.9614) is often applied to the calculated frequencies to better match experimental data.[1][10]
  - Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied
    Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are



calculated. The HOMO-LUMO energy gap ( $\Delta E$ ) is a key indicator of chemical reactivity and kinetic stability.[5]

 Molecular Electrostatic Potential (MEP) Analysis: The MEP map is generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.[5]

## **Data Presentation: Predicted Molecular Properties**

The following tables summarize typical quantitative data for hydrazone derivatives based on DFT calculations and experimental findings reported in the literature for structurally similar compounds.

**Table 1: Key Geometric Parameters (Optimized** 

Structure)

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Parameter	Bond	Predicted Value (B3LYP/6- 311++G(d,p))
Bond Lengths (Å)	C=N	~ 1.28 - 1.30 Å
N-N	~ 1.35 - 1.38 Å	
C-O (methoxy)	~ 1.36 - 1.37 Å	_
Bond Angles (°)	C-C=N	~ 118 - 122°
C=N-N	~ 116 - 120°	
Dihedral Angles (°)	C-C-C=N	~ 180° (for planarity)

Note: These are representative values from literature on similar hydrazone structures.

## **Table 2: Vibrational Frequencies and Assignments**



Vibrational Mode	Experimental Range (cm <sup>-1</sup> )	Scaled Theoretical Range (cm <sup>-1</sup> )
N-H Stretching	3180 - 3350	3200 - 3400
Aromatic C-H Stretching	3000 - 3100	3050 - 3150
C=N Stretching (Azomethine)	1550 - 1650	1560 - 1660
C=C Aromatic Stretching	1400 - 1600	1420 - 1620
N-H Bending	1440 - 1500	1450 - 1510

Note: Theoretical frequencies are often scaled to correct for anharmonicity and basis set limitations.[10]

**Table 3: Electronic Properties and Chemical Reactivity** 

**Descriptors** 

Parameter Parameter	Symbol	Typical Calculated Value (eV)
Highest Occupied Molecular Orbital Energy	ЕНОМО	~ -5.5 to -6.5
Lowest Unoccupied Molecular Orbital Energy	ELUMO	~ -1.0 to -2.0
HOMO-LUMO Energy Gap	ΔΕ	~ 4.0 to 5.0
Chemical Hardness	η = (ELUMO - EHOMO)/2	~ 2.0 to 2.5
Electronegativity	χ = -(EHOMO + ELUMO)/2	~ 3.2 to 4.2
Electrophilicity Index	$ω = μ^2/2η$	~ 2.5 to 4.0

Note: A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[5][6]

## Visualization of Workflow and Molecular Properties

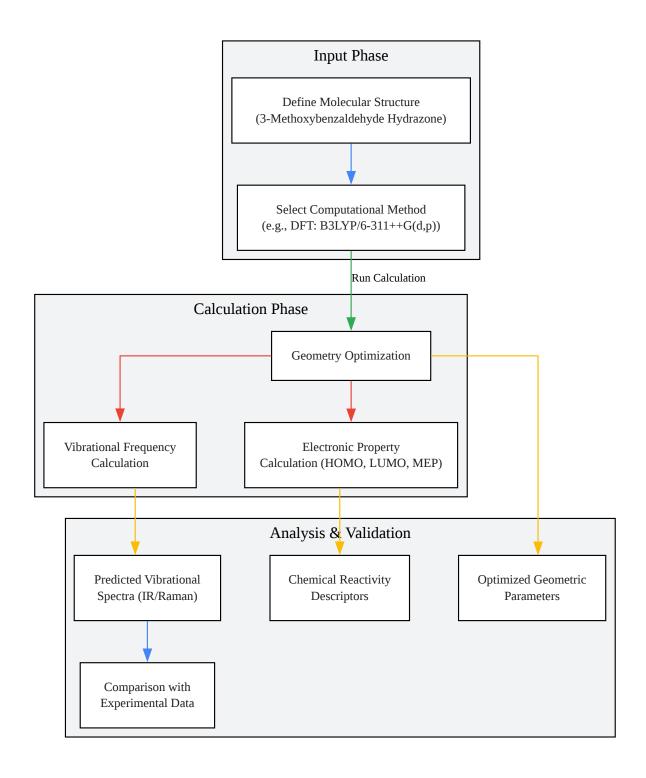


Diagrams created using Graphviz provide a clear visual representation of the computational workflow and the resulting molecular insights.

## **Computational Workflow**

The logical flow from molecular design to property analysis in a typical DFT study is illustrated below.





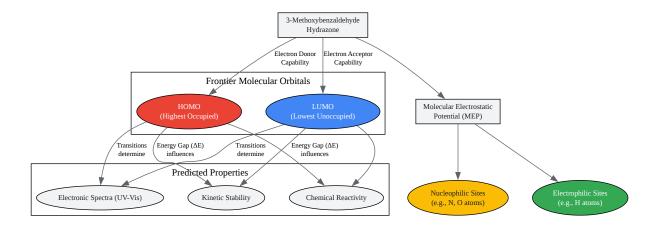
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Caption: Workflow for DFT analysis of 3-Methoxybenzaldehyde hydrazone.



## **Key Molecular Properties Visualization**

This diagram illustrates the relationship between the molecule's electronic structure and its predicted properties.



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